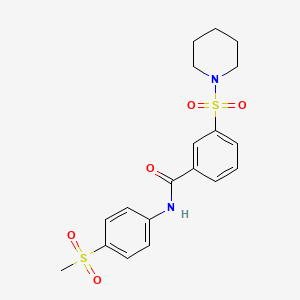

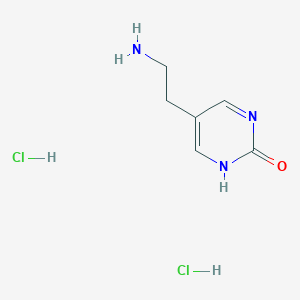

![molecular formula C5H11ClN2O2S B2598172 3-Aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride CAS No. 2228748-18-1](/img/structure/B2598172.png)

3-Aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride is a chemical compound with the molecular formula C5H11ClN2O2S . It has a molecular weight of 198.67g/mol . The compound is canonicalized and has a complexity of 257 .

Molecular Structure Analysis

The InChI code for the compound isInChI=1S/C5H10N2O2S.ClH/c6-4-1-5(2-4,3-4)10(7,8)9;/h1-3,6H2,(H2,7,8,9);1H . The compound has a rotatable bond count of 1, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4 . The topological polar surface area is 94.6 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.67g/mol and a molecular formula of C5H11ClN2O2S . It has a complexity of 257 and a topological polar surface area of 94.6 . The compound is canonicalized .Scientific Research Applications

Synthesis and Characterization

- Synthesis of Sulfonylcycloureas Derivatives : Novel heterocyclic compounds, Sulfonylcycloureas derivatives, were synthesized and characterized, involving reactions with sulfonamides derived from aminoesters. These compounds were evaluated for their anticancer activity using molecular docking studies, highlighting their potential in medicinal chemistry (Guerfi et al., 2021).

Application in Peptide Incorporation

- Incorporation into Linear and Cyclic Peptides : Derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid were synthesized from [1.1.1]propellane, providing rigid analogs of γ-aminobutyric acid, useful in the creation of linear and cyclic peptides (Pätzel et al., 2004).

Reaction Mechanisms and Pathways

- Alternative Synthetic Process for Key Medicine Components : A study on the alternative synthesis process of p-acetaminobenzenesulfonyl chloride, essential for the production of sulfanilamide medicines, demonstrates the versatility of sulfonamide chemistry in pharmaceutical synthesis (Tan et al., 2011).

Antibody Generation for Detection

- Development of ELISA for Milk Samples : Antibodies raised against specific sulfonamide antibiotic congeners were utilized to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA), demonstrating the role of sulfonamides in analytical chemistry and food safety (Adrián et al., 2009).

Structural Characterization and Analysis

- N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes Synthesis : The synthesis and characterization of various sulfonamides, with focus on their molecular structure and reactivity, demonstrate the significance of sulfonamides in organic chemistry research (Kasyan et al., 2007).

properties

IUPAC Name |

3-aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S.ClH/c6-4-1-5(2-4,3-4)10(7,8)9;/h1-3,6H2,(H2,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERFFLVEQSBHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)S(=O)(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

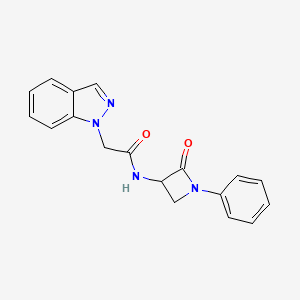

![5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2598097.png)

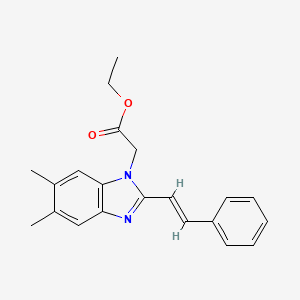

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)

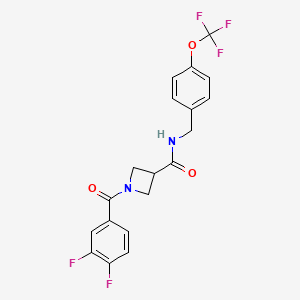

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2598102.png)

![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)